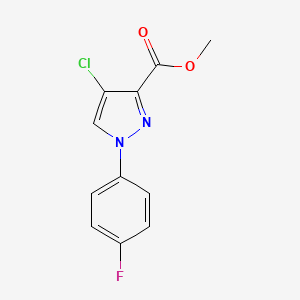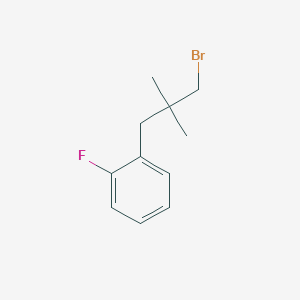![molecular formula C15H11ClN2 B12943294 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 38040-79-8](/img/structure/B12943294.png)
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines. These compounds are known for their unique structural features and potential biological activities. The presence of a chlorine atom at the 7th position and the dihydroimidazo ring fused to the phenanthridine core makes this compound particularly interesting for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine typically involves the coupling and cyclization of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones. This reaction is catalyzed by a recyclable magnetic metal-organic framework (MOF) such as Fe3O4@SiO2@MOF-199 in the presence of a base . The reaction conditions include heating the mixture in a suitable solvent like DMF at 60°C for 20 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and one-pot sequential procedures, including reduction, dehydration, and oxidation, are promising approaches for large-scale synthesis .
化学反应分析
Types of Reactions: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-f]phenanthridines.
Reduction: Reduction reactions can be used to modify the dihydroimidazo ring.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Imidazo[1,2-f]phenanthridines.
Reduction: Modified dihydroimidazo derivatives.
Substitution: Various substituted imidazo[1,2-f]phenanthridines.
科学研究应用
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the synthesis of organic light-emitting devices and other materials.
作用机制
The mechanism of action of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission . Additionally, it may interact with DNA or proteins, leading to its anti-tumor effects .
相似化合物的比较
Imidazo[1,2-f]phenanthridine: The parent compound without the chlorine substitution.
2,3-Dihydroimidazo[1,2-f]phenanthridine: Similar structure but without the chlorine atom.
Zephycandidine A: A natural alkaloid with a similar imidazo[1,2-f]phenanthridine core.
Uniqueness: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is unique due to the presence of the chlorine atom at the 7th position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacological agent compared to its unsubstituted counterparts.
属性
CAS 编号 |
38040-79-8 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H11ClN2/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15-17-7-8-18(14)15/h1-6,9H,7-8H2 |
InChI 键 |
KMDWKSYBWOTXEV-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


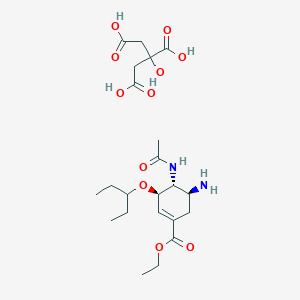
![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
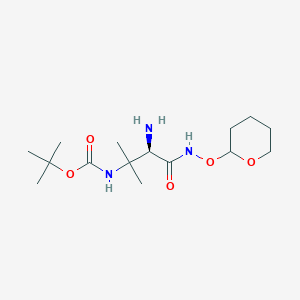
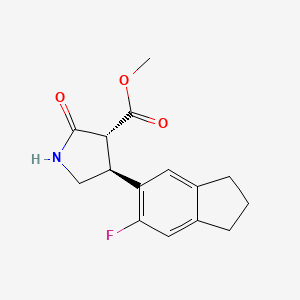
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
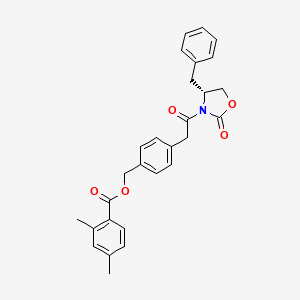
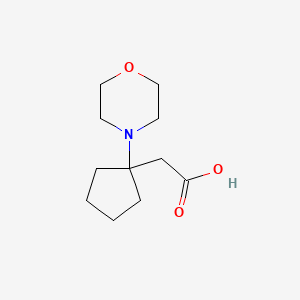
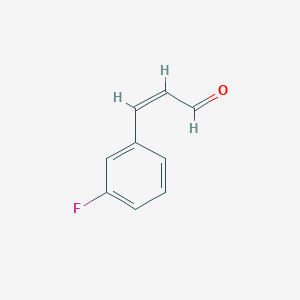
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
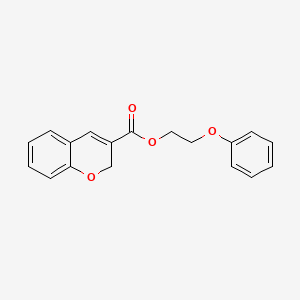
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
